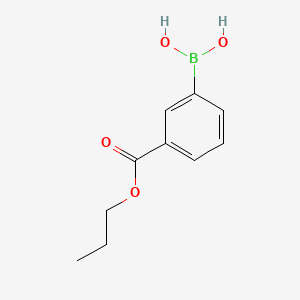

3-(Propoxycarbonyl)phenylboronic acid

Overview

Description

3-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The molecular weight of this compound is 208.02 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . More specific structural details could not be found.Physical and Chemical Properties Analysis

The melting point of this compound is between 104-108°C, and its predicted boiling point is 378.3±44.0°C . The predicted density is 1.18±0.1 g/cm3 . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Antibacterial Properties

Studies have demonstrated the antibacterial properties of phenylboronic acids, including derivatives like (trifluoromethoxy)phenylboronic acids. These compounds have been evaluated for their physicochemical, structural, antimicrobial, and spectroscopic properties, showing potential against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Drug Delivery Systems

Phenylboronic acid-functionalized polymeric micelles have been developed for targeted drug delivery, especially to cancer cells. These micelles can form stable solutions by self-assembly in water and demonstrate slight cytotoxicity at certain concentrations, with phenylboronic acid groups enhancing drug uptake by specific cells like HepG2 (Zhang et al., 2013).

Catalysis in Organic Synthesis

Phenylboronic acid has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, highlighting its role in facilitating rapid and environmentally friendly chemical reactions (Nemouchi et al., 2012).

Development of Covalent Organic Frameworks (COFs)

Phenylboronic acids have played a crucial role in the synthesis of COFs, which are crystalline, porous materials with applications in gas storage, separation, and catalysis. The ability of phenylboronic acids to form strong bonds contributes to the creation of rigid porous architectures (Côté et al., 2005).

Sensing and Detection Applications

Derivatives of phenylboronic acid have been utilized in the development of sensors for detecting saccharides, demonstrating the potential for applications in glucose monitoring and other bio-sensing technologies (Li et al., 2014).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have been explored for diagnostic and therapeutic applications, leveraging the unique chemistry of phenylboronic acid for interactions with glucose and sialic acid. This highlights the versatility of phenylboronic acid derivatives in biomedical applications (Lan & Guo, 2019).

Safety and Hazards

3-(Propoxycarbonyl)phenylboronic acid has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 3-(Propoxycarbonyl)phenylboronic acid are not available, boronic acids have been used in various applications such as Suzuki coupling reactions, esterification, and functionalization of materials for detection of biological molecules . These could potentially be areas of future exploration for this compound.

Mechanism of Action

Target of Action

Boronic acids, such as phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

The mode of action of 3-(Propoxycarbonyl)phenylboronic acid involves its interaction with its targets. The compound can form reversible complexes with its targets, leading to changes in the target’s function

Biochemical Pathways

The interaction of boronic acids with polyols can potentially affect various biochemical pathways involving these compounds .

Pharmacokinetics

The compound’s solubility and other physical properties suggest that it may have good bioavailability .

Result of Action

The compound’s ability to form reversible complexes with polyols suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be mobile in the environment due to its water solubility . Additionally, the compound is recommended to be stored in a sealed, dry environment at 2-8°C, indicating that temperature and humidity may affect its stability .

Properties

IUPAC Name |

(3-propoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7,13-14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCFVVVAJINDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629637 | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-78-4 | |

| Record name | 1-Propyl 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)